molecular formula C6H12ClF2NS B15323474 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B15323474
M. Wt: 203.68 g/mol
InChI Key: PYBFXBBFQHSVKP-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclobutane ring substituted with difluoro and methylsulfanyl groups, making it a unique and interesting subject for scientific research.

Preparation Methods

The synthesis of 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclobutane ring, followed by the introduction of the difluoro and methylsulfanyl groups. The final step involves the formation of the amine hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoro and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoro and methylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of specific biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. Similar compounds include:

  • 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine
  • 3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine sulfate These compounds share similar structural features but differ in their functional groups and overall reactivity, making this compound a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12ClF2NS

Molecular Weight

203.68 g/mol

IUPAC Name

3,3-difluoro-1-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2NS.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H

InChI Key

PYBFXBBFQHSVKP-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC(C1)(F)F)N.Cl

Origin of Product

United States

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